Oxetan-3-amin-Oxalat

Übersicht

Beschreibung

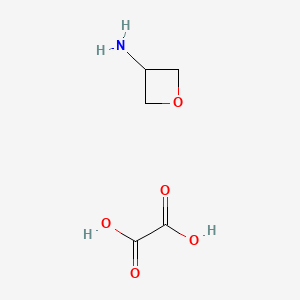

Oxetan-3-amine oxalate is a chemical compound with the molecular formula C6H12N2O5 . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

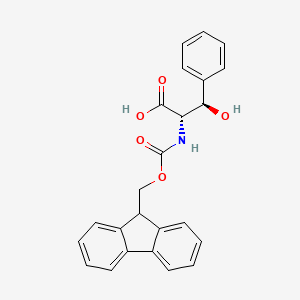

Oxetan-3-amine oxalate can be synthesized from halogenated aromatic species, through a halogen–lithium exchange and then addition to oxetan-3-one . Oxetan-3-one was identified as a key intermediate and was synthesized in five steps from epichlorohydrin. A Strecker synthesis was then used to deliver the desired amino acid derivatives .

Molecular Structure Analysis

The molecular structure of Oxetan-3-amine oxalate consists of a four-membered oxetane ring, which is a strained cyclic ether . This small, polar heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .

Chemical Reactions Analysis

Oxetanes, including Oxetan-3-amine oxalate, have been shown to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

The molecular weight of Oxetan-3-amine oxalate is 192.17 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Synthese mittelgroßer Heterocyclen

Oxetan-3-amin-Oxalat spielt eine entscheidende Rolle bei der Synthese mittelgroßer Heterocyclen, die in der synthetischen Chemie eine wichtige Rolle spielen. Forscher haben Strategien entwickelt, die die allyliche Aminierung mit der Ringöffnung von Oxetanen kombinieren, um diese Verbindungen zu synthetisieren . Dieser Prozess ist bedeutend für die Herstellung komplexer Molekülstrukturen, die in vielen Arzneimitteln vorkommen.

Arzneimittelforschung und Medizinische Chemie

In der Arzneimittelforschung wird this compound für sein Potenzial geschätzt, die Eigenschaften von Arzneimitteln zu modulieren. Oxetane, einschließlich this compound, sind für ihre einzigartigen strukturellen Merkmale bekannt, die die Wirksamkeit von Arzneimitteln verbessern können . Sie werden verwendet, um konformativ eingeschränkte Derivate zu erzeugen, die zu erhöhter Stabilität und Potenz bei Arzneimittelkandidaten führen können.

Antisense-Oligonukleotide

Die Verbindung wurde auf ihren Einsatz in Antisense-Oligonukleotiden untersucht. Dies sind kurze DNA- oder RNA-Moleküle, die an spezifische mRNA-Moleküle binden und so die Expression bestimmter Gene blockieren können. Derivate von this compound haben eine erhöhte Stabilität gegen den Abbau durch Nukleasen gezeigt, was für therapeutische Anwendungen entscheidend ist .

Landwirtschaftliche Chemie

This compound hat auch in der landwirtschaftlichen Chemie Anwendungen gefunden. Es wurde verwendet, um Derivate wie Oxasulfuron zu erzeugen, das zur Unkrautbekämpfung in Kulturen wie Sojabohnen vermarktet wurde. Die Produktion wurde jedoch aufgrund des Auftretens von Resistenzen eingestellt .

Bildung biologisch aktiver Produkte

Der Oxetanring, der Teil von this compound ist, spielt eine wichtige Rolle bei der Bildung biologisch aktiver Produkte. Dazu gehört die Synthese von Naturstoffen und Arzneimitteln, bei denen der Oxetanring wünschenswerte Eigenschaften wie erhöhte Potenz oder Selektivität verleihen kann .

Fortgeschrittene Synthesetechniken

This compound wird in fortschrittlichen Synthesetechniken verwendet, wie z. B. der Bildung von Oxetanen durch Epoxidöffnung mit Trimethyloxosulfoniumylid. Diese Methode hat den Umfang zugänglicher Oxetanderivate erweitert, die weiter manipuliert werden können, um eine Reihe von Verbindungen für verschiedene Anwendungen zu erhalten .

Safety and Hazards

The safety data sheet for a related compound, Oxetan-3-ol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Zukünftige Richtungen

Oxetanes, including Oxetan-3-amine oxalate, are attractive motifs for an ever-increasing range of applications in the chemical sciences . They have been widely adopted in medicinal chemistry programs in recent years . Future research will likely focus on developing new methodologies for oxetane synthesis and incorporation, as well as utilizing the reactivity of oxetanes in the synthesis of complex molecules .

Wirkmechanismus

Target of Action

Oxetan-3-amine oxalate primarily targets the formation of medium-sized heterocycles . The compound’s primary role is to facilitate the synthesis of these heterocycles, which are prominent in synthetic chemistry .

Mode of Action

Oxetan-3-amine oxalate interacts with its targets through a tandem strategy that combines allylic amination and ring-opening of oxetanes . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening . This results in the formation of medium-sized heterocycles .

Biochemical Pathways

The biochemical pathway affected by Oxetan-3-amine oxalate involves the synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy . The downstream effects of this pathway include the formation of 7–8 membered heterocycles with moderate to good yields .

Result of Action

The molecular and cellular effects of Oxetan-3-amine oxalate’s action result in the formation of medium-sized heterocycles . These heterocycles are synthesized with moderate to good yields, demonstrating the compound’s efficacy in its role .

Action Environment

The action of Oxetan-3-amine oxalate can be influenced by environmental factors. For instance, the compound’s sensitivity towards external stimuli such as impact, friction, and electrostatic discharge was determined by BAM standard procedures . .

Biochemische Analyse

Biochemical Properties

Oxetan-3-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme alanine-glyoxylate aminotransferase, which is involved in the metabolism of glyoxylate and oxalate . Oxetan-3-amine oxalate can modulate the activity of this enzyme, thereby affecting the levels of oxalate in the body. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their phosphorylation states and downstream signaling events .

Cellular Effects

Oxetan-3-amine oxalate has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, Oxetan-3-amine oxalate can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production . These effects are observed in different cell types, including hepatocytes, renal cells, and immune cells .

Molecular Mechanism

The molecular mechanism of action of Oxetan-3-amine oxalate involves several key steps. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, Oxetan-3-amine oxalate can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxetan-3-amine oxalate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that Oxetan-3-amine oxalate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Oxetan-3-amine oxalate has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Oxetan-3-amine oxalate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These dosage effects are important considerations for the therapeutic use of Oxetan-3-amine oxalate in clinical settings .

Metabolic Pathways

Oxetan-3-amine oxalate is involved in several metabolic pathways, including the metabolism of glyoxylate and oxalate . It interacts with enzymes such as alanine-glyoxylate aminotransferase and glyoxylate reductase, influencing their activity and the levels of metabolites in these pathways . Additionally, Oxetan-3-amine oxalate can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production . These metabolic effects are important for understanding the overall impact of the compound on cellular function and health .

Transport and Distribution

The transport and distribution of Oxetan-3-amine oxalate within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of Oxetan-3-amine oxalate within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to extracellular matrix components . These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of the compound .

Subcellular Localization

Oxetan-3-amine oxalate exhibits specific subcellular localization patterns that influence its activity and function . The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, and endoplasmic reticulum . This targeting is mediated by signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of Oxetan-3-amine oxalate is important for understanding its mechanism of action and its effects on cellular function and metabolism .

Eigenschaften

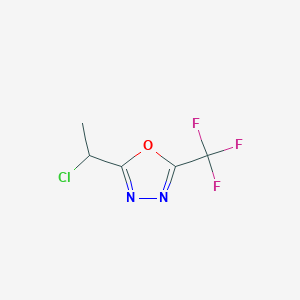

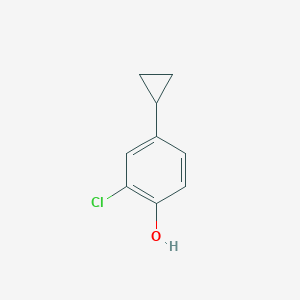

IUPAC Name |

oxalic acid;oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.C2H2O4/c4-3-1-5-2-3;3-1(4)2(5)6/h3H,1-2,4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMHGPTXGGRNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

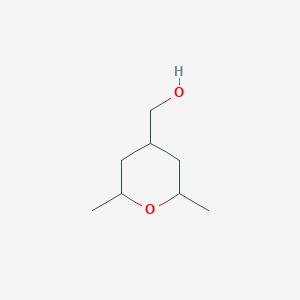

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)

![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)

![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)